molecular formula C17H9ClO B1607244 3-Chloro-7H-benzo[de]anthracen-7-one CAS No. 6409-44-5

3-Chloro-7H-benzo[de]anthracen-7-one

Cat. No.: B1607244
CAS No.: 6409-44-5
M. Wt: 264.7 g/mol
InChI Key: QLCFFBOGHZDLGO-UHFFFAOYSA-N
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Description

3-Chloro-7H-benzo[de]anthracen-7-one is an organic compound with the molecular formula C17H9ClO and a molecular weight of 264.706 g/mol . It is a chlorinated derivative of the well-known scaffold 7H-benzo[de]anthracen-7-one, more commonly referred to as benzanthrone . Benzanthrone derivatives are recognized for their excellent luminescent properties, which include high photostability, sizable Stokes shifts, and noticeable solvatochromism . These characteristics make such compounds, including this 3-chloro analogue, valuable as potential organic chromophores and fluorophores in materials science research . Furthermore, structurally related benzochromene derivatives have demonstrated significant potential in biomedical research, specifically exhibiting anti-proliferative efficacy against various cancer cell lines and functioning as permeability glycoprotein (P-gp) expression inhibitors . The chlorine atom at the 3-position provides a reactive site for further chemical modifications, for instance, via palladium-catalyzed cross-coupling reactions, to create more complex molecules for specialized research applications . This product is intended for research purposes only in a laboratory setting. It is not intended for human, veterinary, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6409-44-5

Molecular Formula

C17H9ClO

Molecular Weight

264.7 g/mol

IUPAC Name

3-chlorobenzo[b]phenalen-7-one

InChI

InChI=1S/C17H9ClO/c18-15-9-8-11-10-4-1-2-5-12(10)17(19)14-7-3-6-13(15)16(11)14/h1-9H

InChI Key

QLCFFBOGHZDLGO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O

Other CAS No.

6409-44-5

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Regioselective Chlorination Strategies for Benzo[de]anthracen-7-one

The precise introduction of a chlorine atom at the C-3 position of the benzanthrone (B145504) skeleton is a critical first step. Both direct and indirect methods have been explored to achieve this regioselectivity.

Direct Halogenation Techniques and Reaction Conditions

Direct chlorination of unsubstituted benzo[de]anthracen-7-one offers a straightforward route to 3-Chloro-7H-benzo[de]anthracen-7-one. A common method involves the use of a chlorinating agent in a suitable solvent system.

One established procedure for the synthesis of 3-chlorobenzanthrone involves dissolving benzanthrone in a mixture of acetic acid and water. To this solution, potassium chlorate (B79027) is added, and the mixture is heated. Concentrated hydrochloric acid is then added dropwise to the heated mixture. This method provides the desired 3-chloro-substituted product, which can be further purified by recrystallization. mdpi.com

Reactants Reagents Solvent Temperature Time Product Notes
Benzo[de]anthracen-7-onePotassium chlorate, Hydrochloric acid (conc.)Acetic acid, Water90-95 °C~3.5 hoursThis compoundRecrystallization from chlorobenzene (B131634) yields orange needle-like crystals. mdpi.com

Indirect Synthetic Routes via Precursor Functionalization

An alternative to direct chlorination is the functionalization of a pre-existing substituent at the 3-position. A prominent example of this strategy is the Sandmeyer reaction, which allows for the conversion of an amino group into a chloro group. mdpi.com This two-step process begins with the synthesis of 3-aminobenzo[de]anthracen-7-one, which is then subjected to diazotization followed by treatment with a copper(I) chloride catalyst.

The Sandmeyer reaction is a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. mdpi.com For the synthesis of this compound, 3-aminobenzanthrone (B1253024) would first be treated with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid to form the corresponding diazonium salt. This intermediate is then reacted with copper(I) chloride to yield the desired 3-chloro derivative. This indirect route can be particularly useful when direct chlorination leads to a mixture of isomers or unwanted side products.

Post-Synthetic Modification and Derivatization at the 3-Position

The chlorine atom at the 3-position of this compound is a versatile leaving group, enabling a wide range of post-synthetic modifications. These transformations allow for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNA_r). This allows for its replacement by a variety of nucleophiles, including amines and alkoxides. The reactivity of the C-Cl bond towards nucleophilic attack can be influenced by the presence of other substituents on the benzanthrone core. For instance, the presence of an electron-withdrawing nitro group can enhance the rate of nucleophilic substitution of a halogen at the 3-position. mdpi.com

While specific examples for the nucleophilic substitution on 3-chlorobenzanthrone are not extensively detailed in the provided literature, the reactivity can be inferred from its bromo-analogue, 3-bromobenzanthrone (B182157). For example, 3-bromobenzanthrone has been shown to react with secondary cyclic amines in a solvent like 1-methyl-2-pyrrolidone upon heating to yield the corresponding 3-amino substituted benzanthrone derivatives. mdpi.com A similar reactivity would be expected for the chloro-derivative, potentially requiring slightly more forcing conditions due to the lower reactivity of the C-Cl bond compared to the C-Br bond.

Cross-Coupling Reactions (e.g., Sonogashira, Buchwald-Hartwig) for Functional Group Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chlorine atom at the 3-position of this compound makes it a suitable substrate for such transformations.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to arylethynyl derivatives. beilstein-journals.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. mdpi.com The coupling of this compound with various terminal alkynes would lead to the formation of 3-alkynylbenzanthrone derivatives, which are valuable precursors for more complex structures and materials with interesting photophysical properties. The choice of palladium catalyst and ligands can be crucial for achieving high yields and can even control regioselectivity in di- or poly-halogenated substrates. mdpi.com

Reactants Catalyst System Base Solvent Temperature Product Type
3-Halo-7H-benzo[de]anthracen-7-one, Terminal AlkynePd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI)Amine (e.g., Et₃N, piperidine)Organic (e.g., Toluene, DMF)Room Temp. to elevated3-Alkynyl-7H-benzo[de]anthracen-7-one

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. rsc.orgorganic-chemistry.org This reaction has largely replaced traditional methods for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. rsc.org The reaction of this compound with a wide range of primary and secondary amines, in the presence of a suitable palladium catalyst and a base, would provide access to a diverse library of 3-aminobenzanthrone derivatives. The choice of phosphine (B1218219) ligands is critical for the efficiency of the Buchwald-Hartwig amination, with bulky, electron-rich ligands often providing the best results. libretexts.orglibretexts.org

Reactants Catalyst System Base Solvent Temperature Product Type
This compound, AminePd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Phosphine Ligand (e.g., XPhos, SPhos)Strong base (e.g., NaOtBu, K₃PO₄)Aprotic (e.g., Toluene, Dioxane)Room Temp. to elevated3-Amino-7H-benzo[de]anthracen-7-one derivatives

Formation of Heterocyclic Conjugates and Polycyclic Architectures

The functionalized 3-position of the benzanthrone core serves as an excellent starting point for the construction of more elaborate molecular structures, including heterocyclic conjugates and larger polycyclic aromatic systems.

Heterocyclic Conjugates: The introduction of a nucleophilic or electrophilic group at the 3-position via the reactions described above opens up possibilities for subsequent cyclization reactions to form fused heterocyclic systems. For example, a 3-aminobenzanthrone derivative could be condensed with a suitable carbonyl compound to form an imine, which could then undergo further reactions to form a new heterocyclic ring. mdpi.com Similarly, a 3-alkynylbenzanthrone derivative could participate in intramolecular cyclization reactions to generate fused heterocycles. masterorganicchemistry.com The synthesis of heterocyclic compounds fused to the benzanthrone skeleton is of interest for the development of novel dyes and materials with tailored electronic and optical properties.

Polycyclic Architectures: this compound can be utilized as a building block for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs). The Ullmann reaction, a copper-catalyzed coupling of aryl halides, can be employed to form biaryl linkages. While traditionally used for the synthesis of symmetrical biaryls, modern variations allow for cross-coupling reactions. The reaction of this compound under Ullmann conditions could lead to the formation of dimers or coupling with other aromatic systems, thereby extending the polycyclic framework.

Another powerful tool for the construction of six-membered rings is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. While the benzanthrone core itself is not a typical diene or dienophile, appropriate functionalization at the 3-position could introduce a reactive diene or dienophile moiety, enabling its participation in Diels-Alder reactions to build complex, multi-ring systems. The synthesis of large PAHs is a field of intense research due to their potential applications in electronics and materials science. rsc.org

Green Chemistry Approaches in this compound Synthesis

The traditional synthesis of this compound often involves direct chlorination of 7H-benzo[de]anthracen-7-one (benzanthrone). researchgate.net While effective, this method can employ harsh reagents and solvents. In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic protocols. These approaches focus on the use of safer solvents, alternative chlorinating agents, and catalytic systems that minimize waste and energy consumption.

One of the primary considerations in green synthesis is the replacement of hazardous solvents. Dichloromethane (B109758), a common solvent in chemical synthesis, is now being substituted with greener alternatives like ethyl acetate (B1210297) or 2-methyltetrahydrofuran. nih.gov For the chlorination of polycyclic aromatic hydrocarbons like benzanthrone, the exploration of hydrophobic deep eutectic solvents (DESs) presents a promising avenue. nih.gov These solvents, synthesized from natural compounds, are biodegradable and have low toxicity, offering a more sustainable reaction medium. nih.gov

The development of metal- and solvent-free reaction conditions is another key aspect of green chemistry. nih.gov For instance, the use of molecular iodine as a catalyst in domino reactions for the synthesis of complex heterocyclic compounds showcases the potential for eliminating metal waste. nih.gov While not yet specifically applied to the chlorination of benzanthrone, this approach highlights a potential direction for future research.

Furthermore, the choice of the chlorinating agent is crucial. Traditional methods may use elemental chlorine or other hazardous reagents. Research into milder and more selective chlorinating agents, such as N-chloroamines in trifluoroacetic acid, could lead to cleaner reactions with higher yields of the desired 3-chloro isomer. researchgate.net The in-situ generation of the active chlorinating species from less hazardous precursors is another strategy to enhance the safety and sustainability of the process. researchgate.net

The following table summarizes potential green chemistry modifications for the synthesis of this compound:

Traditional Approach Potential Green Alternative Rationale
Chlorination in chlorinated solvents (e.g., dichloromethane)Use of deep eutectic solvents (DESs) or other green solvents (e.g., ethyl acetate)Reduced toxicity and environmental impact. nih.govnih.gov
Use of harsh chlorinating agentsMilder and more selective reagents (e.g., N-chloroamines)Improved reaction control and reduced hazardous byproducts. researchgate.net
Metal-catalyzed reactionsMetal-free catalytic systems (e.g., molecular iodine)Avoidance of heavy metal contamination and waste. nih.gov
High-temperature reactionsCatalytic reactions at lower temperaturesReduced energy consumption.

Mechanistic Investigations of Key Synthetic Reactions

The synthesis of this compound via direct chlorination of benzanthrone proceeds through an electrophilic aromatic substitution mechanism. The benzanthrone core is an electron-rich aromatic system, making it susceptible to attack by electrophiles.

The key steps in the electrophilic chlorination are:

Generation of the electrophile: The chlorinating agent, in the presence of a Lewis acid catalyst or in a protic acid medium, generates a highly reactive chloronium ion (Cl+) or a polarized chlorine-containing species.

Formation of the σ-complex (arenium ion): The electrophile attacks the π-electron system of the benzanthrone ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. The position of attack is directed by the electronic properties of the benzanthrone nucleus. The carbonyl group at the 7-position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. However, the extended π-system influences the regioselectivity, with the 3-position being one of the favored sites for substitution.

Deprotonation: A base present in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the final product, this compound.

Kinetic and competitive kinetic studies on the chlorination of other electron-rich aromatic compounds have shown that the reaction is typically first order in both the aromatic substrate and the chlorinating agent. researchgate.net The rate of reaction is significantly enhanced by electron-donating substituents on the aromatic ring and electron-withdrawing substituents on the chlorinating agent. researchgate.net These findings support the proposed arenium-ion mechanism. researchgate.net

Investigations into the chlorination of arenes using systems like phenyliodine bis(trifluoroacetate) (PIFA) and a chloride source propose the in-situ formation of an active chlorinating species. researchgate.net This suggests that the nature of the chlorinating agent and the reaction conditions can be finely tuned to control the reactivity and selectivity of the chlorination process.

While detailed mechanistic studies specifically for the chlorination of benzanthrone are not extensively reported, the general principles of electrophilic aromatic substitution provide a solid framework for understanding the formation of this compound.

Sophisticated Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

The ¹H NMR spectrum of a benzanthrone (B145504) core typically displays signals for aromatic protons in the range of 7.00-9.00 ppm. For instance, in the analogue 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one, aromatic protons of the benzanthrone system appear as doublets, triplets, and multiplets between 7.28 and 8.65 ppm. mdpi.comresearchgate.net The introduction of a chlorine atom at the C-3 position is expected to induce downfield shifts for adjacent protons due to its electronegativity.

The ¹³C NMR spectrum provides insight into the carbon skeleton. A key feature is the signal for the carbonyl carbon (C=O), which is consistently observed at a low field, around 183.5 ppm in derivatives like 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one. mdpi.comresearchgate.net The remaining aromatic carbons resonate in the 122-136 ppm range. mdpi.com The carbon atom directly bonded to the chlorine (C-3) would be expected to show a distinct chemical shift influenced by the halogen.

Table 1: Representative ¹H and ¹³C NMR Data for a 3-Substituted Benzanthrone Analogue (3-(phenylethynyl)-7H-benzo[de]anthracen-7-one in CDCl₃) mdpi.comresearchgate.net

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Carbonyl (C=O)---183.5
Aromatic CH7.28 - 8.65 (m)123.2 - 133.4
Aromatic C---122.9 - 135.6

To unambiguously assign all proton and carbon signals and confirm the structure, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks within the individual aromatic rings of the benzanthrone core.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. mdpi.com This technique would be instrumental in confirming the position of the chloro substituent by observing correlations from nearby protons (like H-2 and H-4) to the carbon atoms of the substituted ring (e.g., C-3, C-3a).

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which helps in confirming the three-dimensional structure, although it is often less critical for rigid planar systems like benzanthrone.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis

HRMS is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 3-Chloro-7H-benzo[de]anthracen-7-one, the molecular formula is C₁₇H₉ClO. nist.gov HRMS would provide an exact mass measurement that corresponds to this formula, distinguishing it from other potential isobaric compounds. For example, the related compound 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one (C₂₅H₁₄O) has a calculated m/z for [M+H]⁺ of 331.1117, with an experimental value found at 331.1115. mdpi.comresearchgate.net

Analysis of the fragmentation pattern in electron ionization mass spectrometry (EI-MS) provides structural clues. For halogenated aromatic compounds, a characteristic fragmentation pathway is the loss of the halogen atom. miamioh.edu Therefore, the mass spectrum of this compound would be expected to show a prominent molecular ion peak [M]⁺ and a significant fragment corresponding to the loss of a chlorine radical ([M-Cl]⁺). Further fragmentation would likely involve the loss of a carbon monoxide molecule ([M-Cl-CO]⁺), which is typical for ketones and quinones. nih.govresearchgate.net The isotopic signature of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would result in a characteristic [M+2]⁺ peak at about one-third the intensity of the [M]⁺ peak. miamioh.edu

Table 2: Expected HRMS Data for this compound

Parameter Value Reference
Molecular FormulaC₁₇H₉ClO nist.gov
Molecular Weight264.706 g/mol nist.gov
Expected [M]⁺~264Inferred
Expected [M+2]⁺~266 (approx. 33% of [M]⁺) miamioh.edu
Major Fragments[M-Cl]⁺, [M-Cl-CO]⁺ miamioh.edunih.govresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy probes the characteristic stretching and bending frequencies of chemical bonds within a molecule.

Infrared (IR) Spectroscopy : The IR spectrum of a benzanthrone derivative is dominated by a very strong absorption band corresponding to the carbonyl (C=O) group's stretching vibration, typically found in the region of 1650-1660 cm⁻¹. For example, 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one shows a strong C=O peak at 1654 cm⁻¹. mdpi.comresearchgate.net Other expected bands include aromatic C-H stretching vibrations above 3000 cm⁻¹, and a complex series of C=C stretching vibrations within the aromatic rings between 1400 and 1600 cm⁻¹. mdpi.com The C-Cl stretch would appear in the fingerprint region, typically between 600 and 800 cm⁻¹, but can be difficult to assign definitively in a complex molecule.

Raman Spectroscopy : Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the aromatic system. The symmetric vibrations of the fused rings would be expected to produce strong Raman signals.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While crystal structure data for this compound itself is not available, studies on its derivatives, such as 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one, show that the benzanthrone core is a planar system. mdpi.com In the crystal lattice, these planar molecules tend to arrange in π-π stacking interactions. mdpi.comresearchgate.net It is highly probable that this compound would also adopt a planar conformation and exhibit similar π-π stacking in its crystalline form.

Electronic Spectroscopy (UV-Visible Absorption and Fluorescence) for Electronic Transitions and Photophysical Behavior Analysis

UV-Visible and fluorescence spectroscopy are used to investigate the electronic properties of the molecule. Benzanthrone derivatives are known for their strong luminescence and interesting photophysical behaviors. mdpi.commdpi.com

UV-Visible Absorption : The absorption spectra of benzanthrone derivatives typically show broad bands in the visible region, arising from π-π* and n-π* electronic transitions within the extended conjugated system. For example, 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one absorbs light around 416-426 nm. mdpi.com The position of the absorption maximum is sensitive to both the substituent and the solvent polarity.

Fluorescence : Many benzanthrone derivatives are highly fluorescent, with emission properties that are also dependent on the molecular structure and environment. researchgate.net The introduction of substituents can tune the emission color from green to red. researchgate.net The chlorine atom, being an electron-withdrawing group, is expected to influence the intramolecular charge transfer (ICT) character of the excited state, which would affect both the emission wavelength and the quantum yield. nih.gov These compounds often exhibit solvatochromism, where the emission color changes with solvent polarity, a property that is tied to changes in the dipole moment upon electronic excitation. mdpi.comnih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT, TD-DFT)

No specific studies detailing DFT or TD-DFT calculations for the electronic structure and energetics of 3-Chloro-7H-benzo[de]anthracen-7-one were found. Such calculations would typically provide insights into the HOMO-LUMO gap, ionization potential, electron affinity, and total energy of the molecule.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

There is no available research that predicts the spectroscopic parameters (e.g., UV-Vis absorption wavelengths, vibrational frequencies) of this compound through computational methods and validates these predictions against experimental data.

Conformational Analysis and Molecular Dynamics Simulations

Detailed conformational analyses or molecular dynamics simulations for this compound are not present in the available literature. These studies would be essential for understanding the molecule's flexibility, stable conformations, and behavior in different environments.

Analysis of Charge Distribution and Dipole Moments

A specific analysis of the charge distribution, electrostatic potential, and dipole moments for this compound, which are crucial for understanding its intermolecular interactions and solvent effects, has not been reported. While a computational study on other benzanthrone (B145504) dyes noted that dipole moments were likely overestimated in previous work on related compounds, it did not provide data for the chloro-derivative. acs.org

Investigation of Reaction Pathways and Transition States through Computational Modeling

There is no information available regarding the computational modeling of reaction pathways or the characterization of transition states involving this compound.

Reactivity Profiles and Novel Reaction Pathways of 3 Chloro 7h Benzo De Anthracen 7 One

Electrophilic Aromatic Substitution Reactions on the Benzo[de]anthracene Core

One of the most studied electrophilic aromatic substitution reactions on the benzanthrone (B145504) core is nitration. While direct nitration of 3-Chloro-7H-benzo[de]anthracen-7-one is not extensively documented in readily available literature, studies on the nitration of unsubstituted benzanthrone provide valuable insights. Nitration of benzanthrone with nitric acid in nitrobenzene (B124822) at 50-60°C yields 1- and 2-nitrobenzanthrone, while conducting the reaction in glacial acetic acid at 105-110°C also leads to the formation of these isomers. researchgate.net This suggests that the positions ortho and para to the carbonyl group are activated towards electrophilic attack. In the case of this compound, the presence of the chloro group would further influence the substitution pattern, likely directing incoming electrophiles to other positions on the ring system, though specific experimental data is scarce.

Other electrophilic substitution reactions such as sulfonation and Friedel-Crafts acylation are also theoretically possible on the this compound core. The conditions for these reactions would need to be carefully optimized to overcome the deactivating effect of the chloro-substituent and the carbonyl group and to control the regioselectivity.

Table 1: Electrophilic Aromatic Substitution Reactions on the Benzanthrone Core

ReactionReagents and ConditionsProductsReference
NitrationNitric acid in nitrobenzene, 50-60°C1-Nitrobenzanthrone and 2-Nitrobenzanthrone researchgate.net
NitrationNitric acid in glacial acetic acid, 105-110°C1-Nitrobenzanthrone and 2-Nitrobenzanthrone researchgate.net

Redox Chemistry and Electrochemical Behavior

The redox behavior of this compound is characterized by the electrochemical properties of its extended aromatic system and the carbonyl group. The parent compound, benzanthrone, has been studied via cyclic voltammetry, revealing insights into its charge transfer and redox processes. researchgate.net These studies are crucial for understanding the potential applications of its derivatives in electronic materials and as electrochemical sensors.

The electrochemical reduction of benzanthrone and its derivatives can lead to the formation of radical anions and dianions. The stability and reactivity of these species are influenced by the substituents on the aromatic core. The electron-withdrawing nature of the chlorine atom in this compound is expected to make the reduction process more favorable compared to the unsubstituted benzanthrone.

Electrochemical processes have also been employed for the synthesis of benzanthrones and related polycyclic aromatic oxo compounds. google.com These methods can offer environmentally friendly alternatives to traditional chemical oxidation and reduction reactions. The electrochemical synthesis of aryl-substituted benzothiophenes and phenanthrenes using aryldiazonium salts as radical precursors further highlights the potential of electrochemical methods in modifying complex aromatic systems. xmu.edu.cnxmu.edu.cn

Photochemical Transformations and Photoreactivity

The photophysical properties of benzanthrone derivatives have been a significant area of research due to their strong fluorescence and potential applications in dyes, pigments, and optical materials. The photoreactivity of this compound is dictated by the nature of its excited states and their decay pathways.

Studies on 3-substituted benzanthrones have shown that the fluorescence quantum yield and the rate of intersystem crossing are highly dependent on the substituent and the solvent polarity. acs.org The main quenching pathway for the fluorescent S1(π,π) excited state is often intersystem crossing to an upper (n,π) triplet state. acs.org The presence of a heavy atom like chlorine in this compound could potentially enhance the rate of intersystem crossing, leading to a higher triplet quantum yield.

While much of the research has focused on the photophysical properties, photochemical transformations such as photodimerization or photocyclization are also possible under certain conditions. The specific photoreactions of this compound would depend on the reaction medium, the presence of other reactants, and the wavelength of irradiation. The synthesis of a novel benzanthrone derivative, 2-bromo-3-aminobenzo[de]anthracene-7-one, and the study of its photophysical behavior, which exhibits pronounced solvatochromism, further underscores the tuneable optical properties of halogenated benzanthrones. nih.gov

Table 3: Photophysical Properties of a Related Benzanthrone Derivative

CompoundSolventAbsorption Max (nm)Emission Max (nm)Reference
3-(Phenylethynyl)-7H-benzo[de]anthracen-7-oneChloroform (B151607)426492 mdpi.com
3-(Phenylethynyl)-7H-benzo[de]anthracen-7-oneEthanol420535 mdpi.com

Catalyst-Mediated Reactions and Organometallic Interactions

Catalyst-mediated reactions, particularly those involving transition metals like palladium and copper, have emerged as powerful tools for the functionalization of this compound. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

A prime example is the Sonogashira coupling reaction, which has been successfully employed for the synthesis of 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one from 3-bromobenzanthrone (B182157) using a palladium catalyst and a copper co-catalyst. mdpi.comresearchgate.net This reaction demonstrates the feasibility of introducing alkynyl groups at the 3-position of the benzanthrone core, opening up avenues for the synthesis of novel conjugated materials. Other palladium-catalyzed reactions, such as Buchwald-Hartwig amination and aryl cyanation, have also been utilized to create new benzanthrone derivatives. mdpi.com

Copper-catalyzed reactions have also shown great promise in the synthesis of complex heterocyclic systems. For instance, copper(II) triflate has been used as a catalyst in multicomponent reactions to synthesize various heterocyclic compounds. beilstein-journals.org While not directly applied to this compound, these methodologies suggest the potential for developing novel copper-catalyzed transformations of this versatile building block.

Table 4: Catalyst-Mediated Reactions for the Functionalization of Benzanthrone Derivatives

ReactionStarting MaterialCatalyst SystemProductReference
Sonogashira Coupling3-BromobenzanthronePdCl2, PPh3, CuI3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one mdpi.comresearchgate.net
Nucleophilic Substitution3-Bromobenzanthrone(No catalyst mentioned)3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one mdpi.com

Design Principles and Structure Property Relationships of 3 Chloro 7h Benzo De Anthracen 7 One Derivatives

Impact of Substituents on Electronic Structure and Aromaticity

The electronic properties of the 7H-benzo[de]anthracen-7-one core are governed by its extended π-conjugated system and the presence of an electron-withdrawing carbonyl group. The introduction of a substituent at the 3-position, such as a chlorine atom, further modulates this electronic landscape. The chloro group is known to exert a dual electronic influence: an electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weak electron-donating resonance effect (+M) owing to its lone pair of electrons. libretexts.orglibretexts.orgmsu.eduresearchgate.net In the case of 3-Chloro-7H-benzo[de]anthracen-7-one, the inductive effect is generally considered to be dominant, leading to a net electron-withdrawing character at the 3-position.

Derivatives of this compound are often synthesized through nucleophilic substitution of the chlorine atom. The introduction of various electron-donating or electron-withdrawing groups in its place allows for a systematic study of structure-property relationships. For example, replacing the chlorine with electron-donating groups like amino or alkoxy groups can significantly alter the electronic structure, leading to a pronounced intramolecular charge transfer (ICT) from the substituent to the electron-accepting carbonyl group. acs.orgnih.gov This ICT is a key factor governing the photophysical properties of these derivatives. Computational studies, such as those employing density functional theory (DFT), have been instrumental in understanding these electronic transitions and the nature of the excited states in substituted benzanthrones. acs.orgnih.govpku.edu.cnresearchgate.net

Tuning of Photophysical Properties through Structural Modification

The photophysical properties of 7H-benzo[de]anthracen-7-one derivatives are highly tunable, making them attractive for applications such as fluorescent probes, dyes, and materials for optoelectronics. acs.orgmdpi.commdpi.com The substitution at the 3-position is a particularly effective strategy for modulating their absorption and emission characteristics.

Many 3-substituted benzanthrone (B145504) derivatives exhibit pronounced solvatochromism, where the color of the substance changes with the polarity of the solvent. mdpi.commdpi.com This phenomenon is a direct consequence of the change in the dipole moment of the molecule upon electronic excitation, which is characteristic of molecules with intramolecular charge transfer (ICT) character. acs.orgnih.gov

For instance, derivatives where the chloro group in this compound is replaced by a donor group, such as an amino or a substituted amino group, display significant positive solvatochromism. In these donor-π-acceptor (D-π-A) systems, the ground state is less polar than the excited state. As the solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. mdpi.comnih.gov

The extent of this solvatochromic shift can be correlated with solvent polarity parameters, providing a measure of the environmental sensitivity of the dye. This property is particularly valuable for the development of fluorescent probes that can report on the polarity of their microenvironment, for example, within biological membranes or polymers. acs.orgnih.gov

A notable example is 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one, synthesized from 3-bromobenzanthrone (B182157) (a close analog of the chloro derivative), which shows a bathochromic shift in its fluorescence emission from 492 nm in chloroform (B151607) to 535 nm in ethanol. mdpi.com Similarly, N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide exhibits a significant bathochromic shift of about 50 nm in its absorption maximum as the solvent polarity increases from hexane (B92381) to dimethyl sulfoxide.

The following table illustrates the solvatochromic behavior of a representative 3-substituted benzanthrone derivative, 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one, in various solvents. mdpi.comresearchgate.net

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)
Hexane41649680
Toluene42250482
Chloroform42649266
Dichloromethane (B109758)42350683
Acetonitrile (B52724)41951192
Ethanol426535109
Dimethyl sulfoxide424525101

Note: Data for 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one, a derivative of the closely related 3-bromobenzanthrone.

The fluorescence quantum yield (Φ_F), which represents the efficiency of the emission process, and the luminescence lifetime (τ), the average time the molecule spends in the excited state, are critical parameters for fluorescent materials. These properties are highly dependent on the molecular structure and the surrounding environment. researchgate.netresearchgate.netthermofisher.com

For 3-substituted benzanthrones, the nature of the substituent at the 3-position plays a crucial role in determining the quantum yield. Electron-donating groups generally lead to higher quantum yields. However, the polarity of the solvent can have a significant impact. In many cases, the quantum yield decreases with increasing solvent polarity. This is often attributed to the stabilization of non-radiative decay pathways in more polar environments. acs.orgresearchgate.net

For example, the quantum yield of 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one varies from 22% in acetonitrile to a high of 68% in ethanol. mdpi.com The higher quantum yield in ethanol, despite its high polarity, is suggested to be due to the protic nature of the solvent, which can stabilize the excited state through hydrogen bonding and hinder non-radiative decay processes. mdpi.com

The luminescence lifetime is also influenced by these factors. A longer lifetime can be advantageous for certain applications, such as time-resolved fluorescence imaging. The relationship between the radiative rate constant (k_r = Φ_F / τ) and the non-radiative rate constant (k_nr = (1 - Φ_F) / τ) provides insights into the dynamics of the excited state. Structural modifications that minimize non-radiative decay pathways are key to designing highly luminescent materials.

The table below presents the quantum yields of 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one in different solvents, highlighting the influence of the environment on its emission efficiency. mdpi.comresearchgate.net

SolventQuantum Yield (Φ_F, %)
Hexane35
Toluene40
Chloroform58
Dichloromethane45
Acetonitrile22
Ethanol68
Dimethyl sulfoxide25

Note: Data for 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one.

The positions of the excitation and emission maxima (λ_exc and λ_em) determine the color of the absorbed and emitted light. These parameters can be systematically tuned by altering the substituent at the 3-position of the benzanthrone core.

As a general trend for D-π-A type benzanthrone derivatives, stronger electron-donating groups at the 3-position lead to a greater red-shift in both the absorption and emission spectra. This is because a stronger donor lowers the energy gap between the ground and excited states. For instance, amino-substituted benzanthrones absorb and emit at longer wavelengths compared to alkoxy-substituted ones. mdpi.com

The synthesis of a variety of derivatives from this compound allows for the creation of a palette of fluorescent dyes spanning a wide range of the visible spectrum. For example, various amidine derivatives of benzanthrone have been synthesized, exhibiting fluorescence from yellow to orange in organic solvents. acs.org The introduction of different aromatic and aliphatic amides allows for fine-tuning of the emission color.

The following table provides a comparison of the absorption and emission maxima for different 3-substituted benzanthrone derivatives, demonstrating the effect of the substituent on the spectral properties. mdpi.commdpi.com

Substituent at 3-positionSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)
PhenylethynylEthanol426535
Piperidin-1-ylEthanol498636
Pyrrolidin-1-ylEthanol-610
4-Methylpiperazin-1-ylEthanol-605

Note: The data for piperidin-1-yl, pyrrolidin-1-yl, and 4-methylpiperazin-1-yl are for derivatives of 3-aminobenzanthrone (B1253024), which are conceptually similar to derivatives of 3-chlorobenzanthrone after substitution. The phenylethynyl data is for a derivative of 3-bromobenzanthrone.

Stereochemical Considerations and Chiral Derivatives

The introduction of chirality into fluorescent molecules has led to the development of materials for applications in chiroptical sensing, asymmetric catalysis, and circularly polarized luminescence. While the benzanthrone scaffold itself is achiral, the introduction of chiral substituents can lead to chiral derivatives of this compound.

The synthesis of such chiral derivatives would typically involve the reaction of this compound with a chiral nucleophile, or the attachment of a chiral auxiliary to a functional group introduced at the 3-position. For example, reacting this compound with a chiral amine would result in a chiral aminobenzanthrone derivative.

The stereochemistry of these derivatives would be of significant interest. The presence of a stereocenter near the large, rigid benzanthrone core could lead to interesting conformational preferences and chiroptical properties, such as distinct circular dichroism (CD) and circularly polarized luminescence (CPL) signals. The enantiomers of such chiral benzanthrone derivatives would be expected to exhibit mirror-image CD spectra.

While the synthesis and study of chiral derivatives of other aromatic systems like xanthones and benzophenones have been reported, nih.gov there is a notable lack of specific research in the literature on the stereochemical considerations and synthesis of chiral derivatives of this compound. This represents a promising and underexplored area for future research, with potential for the development of novel chiroptical materials. The π-stacking interactions often observed in benzanthrone derivatives could also play a role in controlling the stereoselectivity of certain reactions. mdpi.com

Intermolecular Interactions and Self-Assembly Behavior

The planar and extended aromatic structure of benzanthrone derivatives makes them prone to strong intermolecular interactions, particularly π-π stacking. nih.govresearchgate.net These interactions play a crucial role in determining the solid-state properties of these materials, including their crystal packing, morphology, and even their electronic and photophysical characteristics in the aggregated state. rsc.orgnih.gov

In the crystalline state, benzanthrone derivatives often arrange in a co-facial or slipped-stack arrangement, driven by the favorable interactions between the π-electron clouds of adjacent molecules. mdpi.com The distance between the stacked molecules is a key parameter that influences the degree of electronic coupling between them. This coupling can lead to changes in the absorption and emission spectra compared to the isolated molecules in solution, a phenomenon known as aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ).

The self-assembly of benzanthrone derivatives is not limited to π-π stacking. Other intermolecular forces, such as hydrogen bonding, halogen bonding, and van der Waals interactions, can also contribute to the formation of well-defined supramolecular structures. rsc.orgresearchgate.netias.ac.in For example, the introduction of hydrogen bond donors and acceptors can lead to the formation of one-, two-, or three-dimensional networks. nih.gov

The interplay of these various intermolecular interactions governs the self-assembly behavior of this compound derivatives. The chlorine atom itself can participate in halogen bonding, a directional interaction between a halogen atom and a nucleophilic site, which can influence the crystal packing. The rational design of substituents can be used to control the self-assembly process and create materials with desired solid-state properties. For instance, the introduction of bulky groups can hinder close π-π stacking and favor emission in the solid state by reducing quenching effects. Conversely, promoting strong π-π stacking can be desirable for applications that require high charge carrier mobility, such as in organic field-effect transistors. The study of the crystal structures of these derivatives provides invaluable information for understanding and predicting their self-assembly behavior. ias.ac.inmdpi.comnih.gov

Advanced Materials and Optoelectronic Applications of 3 Chloro 7h Benzo De Anthracen 7 One and Its Derivatives

Development of Organic Luminophores and Fluorescent Dyes

The core structure of 3-Chloro-7H-benzo[de]anthracen-7-one serves as a versatile platform for the development of organic luminophores and fluorescent dyes. The chlorine atom at the 3-position can be readily substituted with various electron-donating or electron-withdrawing groups, enabling the fine-tuning of the compound's photophysical properties. This substitution significantly influences the intramolecular charge transfer (ICT) characteristics, which in turn dictates the absorption and emission wavelengths, quantum yields, and Stokes shifts of the resulting derivatives. acs.org

Derivatives of 3-aminobenzanthrone (B1253024), which can be synthesized from this compound, are known to be efficient fluorescent materials. nih.gov The introduction of different substituents allows for the creation of dyes that emit across the visible spectrum, from green to red. For instance, computational studies have shown that various substitutions on the benzanthrone (B145504) framework lead to a range of absorption and emission profiles. acs.org The fluorescence of these dyes is often sensitive to the polarity of the surrounding medium, a phenomenon known as solvatochromism. This property is particularly useful for developing dyes that can probe the microenvironment of complex systems.

The synthesis of novel benzanthrone derivatives through the substitution of the halogen atom has been a key area of research. For example, the reaction of 3-bromobenzanthrone (B182157) with 1-(2-phenylethyl)piperazine yields a red crystalline compound with interesting photophysical properties. nih.gov Similarly, the Sonogashira coupling reaction of 3-bromobenzanthrone with phenylacetylene (B144264) produces 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one, a fluorescent compound with a quantum yield of up to 68% in ethanol. dntb.gov.uanih.gov These synthetic strategies highlight the versatility of the 3-halo-benzanthrone scaffold in creating a diverse library of luminophores.

Below is a data table summarizing the photophysical properties of a representative 3-substituted benzanthrone derivative in various solvents.

SolventDielectric ConstantAbsorption Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (%)
Hexane (B92381)1.88426530104-
Toluene2.38435565130-
Chloroform (B151607)4.81442590148-
Acetone20.7445640195-
Ethanol24.6448655207-
Acetonitrile (B52724)37.5443650207-
DMSO46.7457665208-

Data for 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one, adapted from a study on 3-substituted benzanthrone derivatives. nih.gov

Integration in Organic Light-Emitting Diodes (OLEDs) and Displays

The excellent luminescent properties of benzanthrone derivatives make them promising candidates for use in organic light-emitting diodes (OLEDs). nih.gov While specific data on the integration of this compound itself into OLEDs is limited, the broader class of benzanthrone derivatives has been explored for such applications. Their high thermal stability and ability to form stable amorphous films are crucial for the longevity and performance of OLED devices.

The development of efficient blue-emitting materials is a significant challenge in OLED technology. Anthracene (B1667546) derivatives are often employed as blue emitters due to their wide energy gap and high quantum yields. rsc.org By modifying the benzanthrone core, it is possible to create materials with deep-blue emission suitable for display applications. For instance, a non-doped OLED device using a novel anthracene-based emitter demonstrated deep-blue emission with CIE coordinates of (0.15, 0.07) and a maximum external quantum efficiency of 7.95%. rsc.org

The performance of OLEDs can be significantly influenced by the molecular structure of the emitter. For example, bicarbazole-benzophenone-based materials have been shown to be effective bifunctional materials, acting as both emitters and hosts in OLEDs. mdpi.com A device using one such emitter achieved a maximum external quantum efficiency of 4.0% for deep-blue emission. mdpi.com While not directly derived from this compound, these results indicate the potential of the broader benzophenone (B1666685) and benzanthrone families in OLED applications.

The following table presents performance data for representative OLEDs using related anthracene and benzophenone derivatives as emitters.

Emitter TypeDopantMax. EQE (%)Emission ColorCIE Coordinates (x, y)
Anthracene-basedNon-doped7.95Deep-Blue(0.15, 0.07)
Bicarbazole-benzophenoneNon-doped4.0Deep-Blue-
BODIPY derivative-~19Green(0.28, 0.67)
Pyrene-BenzimidazoleNon-doped4.3Pure Blue(0.1482, 0.1300)

EQE: External Quantum Efficiency. Data adapted from various studies on OLED emitters. nih.govrsc.orgmdpi.comrsc.org

Application in Polymeric Matrices and Thin Films

Derivatives of this compound are utilized as fluorescent dyes and probes when incorporated into polymeric matrices and thin films. Their high photostability and strong fluorescence make them ideal for creating luminescent materials with a wide range of applications. The polymer matrix can influence the photophysical properties of the embedded dye, such as its fluorescence lifetime and emission spectrum.

The compatibility of benzanthrone derivatives with various polymers allows for the fabrication of brightly colored and fluorescent plastics. These materials can be used in applications ranging from decorative items to safety signage. The ability to tune the emission color of the dye by chemical modification provides a route to a wide palette of fluorescent polymers.

Furthermore, thin films containing benzanthrone derivatives are of interest for various optical and electronic applications. The deposition of these molecules onto substrates allows for the creation of well-defined layers with specific optical properties. These films can be used in the fabrication of sensors, optical filters, and as active layers in electronic devices. The study of these films provides insights into the intermolecular interactions and packing of the dye molecules, which are crucial for their performance in solid-state applications.

Sensing Applications (e.g., Metal Ion Detection, pH Probes)

The sensitivity of the fluorescence of benzanthrone derivatives to their local environment makes them excellent candidates for the development of chemical sensors. The intramolecular charge transfer (ICT) process in these molecules can be perturbed by the presence of specific analytes, leading to a change in their fluorescence intensity or wavelength.

Derivatives of this compound have been investigated as fluorescent probes for the detection of metal ions. For example, certain benzanthrone derivatives have shown selectivity towards mercury and copper ions. researchgate.net The interaction of the metal ion with the dye molecule can either enhance or quench its fluorescence, providing a clear signal for the presence of the target ion. This "turn-on" or "turn-off" sensing mechanism is highly desirable for developing sensitive and selective chemosensors.

In addition to metal ion detection, benzanthrone derivatives can also function as pH probes. The fluorescence of these compounds can be pH-dependent, with changes in protonation state affecting the ICT process and thus the emission properties. This allows for the development of fluorescent probes that can visually report on the pH of a solution or a biological system. The ability to synthesize derivatives with different pKa values allows for the creation of probes that are sensitive over a range of pH values.

Role in Advanced Photonic Materials

The unique electronic and optical properties of this compound derivatives make them promising for applications in advanced photonic materials. Photonics is a field that involves the generation, detection, and manipulation of light, and materials with tunable optical properties are in high demand.

One area of interest is the use of these compounds in nonlinear optics (NLO). researchgate.net Materials with a large third-order NLO response are crucial for applications such as all-optical switching and optical limiting. dntb.gov.ua The donor-π-acceptor structure of many benzanthrone derivatives gives rise to significant hyperpolarizabilities, which are a measure of the NLO response. Studies on piperazine-substituted benzanthrone derivatives have demonstrated their potential for NLO applications, with the nonlinear absorption and refraction being tunable through chemical modification. researchgate.net

Furthermore, the introduction of a nitro group at the 9-position of the benzanthrone core has been found to increase the first- and second-order hyperpolarizability, making these derivatives suitable for use in optical limiter devices. dntb.gov.ua The ability to engineer the molecular structure to enhance these NLO properties opens up possibilities for the development of new materials for advanced photonic applications. While still an emerging area of research, the potential for using this compound derivatives in areas such as optical data storage and processing is also being explored. nih.gov

The table below summarizes the third-order nonlinear optical properties of two benzanthrone derivatives.

CompoundNonlinear Absorption Coefficient (β) (cm/GW)Nonlinear Refractive Index (n₂) (x 10⁻¹² cm²/W)Second-Order Hyperpolarizability (γ) (x 10⁻³⁰ esu)
Me-PBA1.2-2.53.5
Ph-PBA0.8-1.82.5

Me-PBA: 3-(4-methylpiperazin-1-yl)-7H-benzo[de]anthracen-7-one; Ph-PBA: 3-(4-phenylpiperazin-1-yl)-7H-benzo[de]anthracen-7-one. Data from a study on the nonlinear optical properties of benzanthrone derivatives. researchgate.net

Environmental Chemical Investigations and Analytical Methodologies

Identification in Environmental Samples

Direct scientific reports detailing the identification of 3-Chloro-7H-benzo[de]anthracen-7-one in specific environmental samples such as soil, water, air, or biota are not readily found in current research literature. However, its parent compound, 7H-benzo[de]anthracen-7-one (benzanthrone), has been identified as a dominant OPAH in atmospheric particulate matter, particularly linked to biomass burning events. This suggests that chlorinated derivatives like this compound could potentially be formed and released from similar combustion sources, especially where chlorinated substances are present.

The presence of halogenated PAHs (Cl-PAHs and Br-PAHs) has been confirmed in surface soils of industrial parks, with concentrations varying depending on the industrial activity. gdut.edu.cn For instance, petrochemical industrial parks have shown higher concentrations of Cl-PAHs due to the use of chlorine additives. gdut.edu.cn This indicates that industrial processes are a potential source for chlorinated aromatic compounds, and it is plausible that this compound could be identified in such matrices if targeted in future studies.

Table 1: Hypothetical Environmental Occurrence of this compound

Environmental MatrixPotential for DetectionLikely Sources
Air (Particulate Matter)PossibleCombustion of biomass in the presence of chlorine, industrial emissions.
Soil/SedimentPossibleIndustrial sites (e.g., petrochemical, waste incineration), atmospheric deposition.
WaterLowAtmospheric deposition, industrial effluent (less likely due to expected low water solubility).
BiotaPossibleBioaccumulation from contaminated soil or water, though data is unavailable.

Note: This table is illustrative and based on the expected behavior of similar compounds, not on direct observational data for this compound.

Elucidation of Abiotic and Biotic Transformation Pathways in Environmental Contexts

Specific studies on the abiotic and biotic transformation of this compound are not currently available. However, the environmental fate of this compound can be inferred from the known transformation pathways of PAHs, OPAHs, and other chlorinated aromatic compounds.

Abiotic Transformation:

Photodegradation: Like many PAHs, this compound is expected to be susceptible to photodegradation in the atmosphere and surface waters. The presence of the chromophoric benzanthrone (B145504) structure suggests it will absorb UV radiation, potentially leading to its decomposition. The chlorine substituent may influence the rate and products of photodegradation.

Chemical Oxidation: In the atmosphere, it could react with hydroxyl radicals (•OH), ozone (O3), and nitrate (B79036) radicals (NO3•), which are common oxidants that degrade organic pollutants.

Biotic Transformation:

The biodegradation of PAHs by microorganisms is a well-documented process. researchgate.netnih.gov Bacteria and fungi can utilize PAHs as a source of carbon and energy. nih.gov The degradation of PAHs is typically initiated by dioxygenase enzymes, which introduce hydroxyl groups to the aromatic rings, leading to ring cleavage. researchgate.net

The presence of a chlorine atom on the aromatic structure of this compound is expected to increase its persistence and recalcitrance to microbial degradation compared to its non-chlorinated parent compound. Halogenated organic compounds are often more resistant to microbial attack. However, some specialized microorganisms have been shown to degrade chlorinated aromatics under both aerobic and anaerobic conditions. The degradation pathway would likely involve initial reductive dechlorination under anaerobic conditions or oxidative attack on the aromatic rings under aerobic conditions.

Table 2: Plausible Transformation Pathways for this compound

Transformation TypeProcessExpected OutcomeInfluencing Factors
Abiotic PhotodegradationDecomposition into smaller molecules.Sunlight intensity, presence of photosensitizers.
Atmospheric OxidationFormation of more oxidized and potentially more soluble products.Concentrations of atmospheric oxidants (•OH, O3).
Biotic Aerobic BiodegradationPotential for ring hydroxylation and cleavage.Presence of adapted microbial communities, oxygen levels, nutrient availability.
Anaerobic BiodegradationPotential for reductive dechlorination.Redox potential, presence of suitable electron acceptors.

Note: This table presents hypothetical transformation pathways based on the behavior of analogous compounds.

Advanced Analytical Methods for Detection and Quantification in Complex Matrices

While specific methods for this compound are not detailed in the literature, established analytical techniques for other halogenated PAHs and OPAHs are applicable. The analysis of such compounds in complex environmental matrices typically involves extraction, cleanup, and instrumental analysis. cdc.gov

Sample Extraction and Cleanup:

Extraction: Common extraction techniques include Soxhlet extraction, ultrasonic extraction, and accelerated solvent extraction (ASE) using organic solvents like dichloromethane (B109758) or hexane (B92381). cdc.govresearchgate.net

Cleanup: Due to the complexity of environmental samples, a cleanup step is crucial to remove interfering substances. This is often achieved using column chromatography with adsorbents like silica (B1680970) gel or Florisil. cdc.gov

Instrumental Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the analysis of semi-volatile organic compounds. nih.gov For halogenated compounds, GC coupled with a high-resolution mass spectrometer (GC-HRMS) provides high selectivity and sensitivity. nih.gov The use of tandem mass spectrometry (GC-MS/MS) in multiple reaction monitoring (MRM) mode can further enhance selectivity and reduce matrix interference. gdut.edu.cn

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile OPAHs, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a suitable alternative. nih.gov Atmospheric pressure chemical ionization (APCI) is a common ionization source for OPAHs. nih.gov LC-MS/MS also offers high sensitivity and specificity for the analysis of complex mixtures.

Table 3: Recommended Analytical Techniques for this compound

Analytical StepTechniqueKey Considerations
Extraction Ultrasonic ExtractionEfficient for solid matrices like soil and sediment.
Accelerated Solvent Extraction (ASE)Faster and uses less solvent than traditional methods.
Cleanup Column Chromatography (Silica/Florisil)Removal of interfering compounds from the sample extract.
Quantification Gas Chromatography-Mass Spectrometry (GC-MS/MS)High sensitivity and selectivity, suitable for semi-volatile compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Suitable for a wide range of polarities and thermal stabilities.

Note: This table provides a summary of likely applicable analytical methods based on the analysis of similar compound classes.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The synthesis of benzanthrone (B145504) derivatives has traditionally relied on established methods, but the future necessitates the exploration of more efficient and environmentally benign synthetic strategies. While the synthesis of 1- and 2-chlorobenzanthrone has been achieved via the Sandmeyer reaction, and 3-chlorobenzanthrone by direct chlorination, there is considerable scope for innovation. researchgate.net

Future work should focus on leveraging modern catalytic systems. For instance, palladium-catalyzed reactions like the Sonogashira coupling, which has been successfully used to create 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one, could be adapted for novel carbon-carbon bond formations at the 3-position of the benzanthrone core. mdpi.comresearchgate.netresearchgate.net Similarly, Buchwald-Hartwig amination could introduce diverse nitrogen-containing functional groups. mdpi.comresearchgate.net The development of these methods would expand the library of available derivatives significantly.

A critical emerging paradigm is the integration of sustainable or "green" chemistry principles. This could involve:

Solvent-Free Reactions: Performing reactions in the absence of conventional solvents, as demonstrated in the synthesis of certain imine derivatives of benzanthrone. mdpi.com

Use of Greener Reagents: Employing safer and more environmentally friendly reagents, such as sodium borohydride (B1222165) for reduction processes, which is noted for being an inexpensive and eco-friendly choice. mdpi.com

Catalytic Efficiency: Developing reactions that proceed with high atom economy and under milder conditions, reducing energy consumption and waste production. beilstein-journals.org

Investigating methods like oxidative photocyclization, which has been used for related polycyclic aromatic compounds, could also provide regioselective and efficient pathways to new structures. nih.gov

Advanced Spectroscopic Probes for Dynamic Processes

Derivatives of 7H-benzo[de]anthracen-7-one are recognized for their excellent luminescent properties, including photostability, large Stokes shifts, and pronounced solvatochromism, where their fluorescence emission color changes with the polarity of the solvent. mdpi.comresearchgate.net These characteristics make them ideal candidates for development as advanced spectroscopic probes. rsc.org

Future research should aim to design and synthesize novel 3-Chloro-7H-benzo[de]anthracen-7-one derivatives that can act as probes for dynamic processes in complex systems. For example, their sensitivity to the local environment could be harnessed to monitor:

Changes in micro-viscosity and fluidity within cell membranes. researchgate.net

The kinetics of protein conformational changes or binding events. researchgate.net

The progress of polymerization reactions in real-time.

To achieve this, advanced spectroscopic techniques are required. Femtosecond transient absorption spectroscopy, for example, can reveal the ultrafast dynamic processes that occur after light excitation, such as energy transfer and the formation of short-lived excited states. beilstein-journals.org By coupling these advanced spectroscopic methods with newly designed probes based on the 3-chloro-benzanthrone scaffold, a more detailed understanding of dynamic events at the molecular level can be achieved.

High-Throughput Screening and Computational Design of New Derivatives

The rational design of new derivatives with tailored properties is a cornerstone of modern materials science. The future of research on this compound will increasingly rely on a synergistic relationship between computational chemistry and experimental screening.

Computational Design: Quantum chemical calculations, such as Density Functional Theory (DFT), can predict the electronic and photophysical properties of hypothetical molecules before they are synthesized. researchgate.net This approach allows researchers to:

Estimate absorption and emission wavelengths.

Predict quantum yields and excited-state energies. researchgate.net

Understand the nature of electronic transitions, such as intramolecular charge transfer (ICT), which is often responsible for the observed solvatochromism. researchgate.net

Perform conformational analysis to understand the molecule's three-dimensional structure and stability. arxiv.org

High-Throughput Screening (HTS): Once computational models identify promising candidates, HTS techniques can be employed to rapidly evaluate the properties of a large library of synthesized derivatives. This is particularly relevant for applications such as identifying new fluorescent probes for biological imaging or discovering luminophores for materials science applications like liquid crystal displays. mdpi.com This integrated "design-synthesize-screen" workflow accelerates the discovery of new functional molecules, saving significant time and resources.

Integration into Multi-component Systems and Hybrid Materials

The functional properties of this compound can be amplified or modified by integrating it into larger molecular assemblies and hybrid materials. Future research will likely focus on creating sophisticated systems where the benzanthrone moiety serves as a key functional unit.

Emerging paradigms in this area include:

Covalent Integration into Polymers: Techniques like multicomponent polymerization (MCP) offer pathways to embed the dye directly into polymer backbones. researchgate.net This can lead to materials with inherent fluorescence, useful for applications in sensors or organic light-emitting diodes (OLEDs).

Hybrid Molecular Systems: The benzanthrone core can be covalently linked to other functional molecules to create hybrid systems with novel capabilities. An example from a related field is the conjugation of a photosensitizer to a photochromic molecule to enable visible-light activation. beilstein-journals.org A similar strategy could be used to create light-harvesting systems or activatable phototherapeutic agents.

Doping in Host Matrices: The compound and its derivatives can be dispersed as guests within host materials, such as liquid crystals or other polymers, to create fluorescent materials and displays. mdpi.com

These approaches move beyond the single-molecule level to create functional materials whose properties are determined by the collective interaction of their components.

Fundamental Understanding of Excited State Dynamics and Photophysical Mechanisms

A deep understanding of what happens to a molecule after it absorbs light is fundamental to controlling its function. The photophysical properties of benzanthrone derivatives—such as their fluorescence color and intensity—are governed by the dynamics of their electronic excited states. mdpi.commdpi.commdpi.com

Future research must continue to probe these fundamental mechanisms. Key areas of focus include:

Intramolecular Charge Transfer (ICT): Many fluorescent dyes, including benzanthrone derivatives, exhibit ICT upon excitation. researchgate.net A detailed characterization of the ICT state is crucial for explaining their sensitivity to the environment.

Intersystem Crossing (ISC): The transition from a singlet excited state (S₁) to a triplet excited state (T₁) is known as ISC. The efficiency of this process determines the balance between fluorescence and other decay pathways. Understanding the ISC quantum yield is critical, as triplet states are key intermediates in photochemistry and sensitization processes. beilstein-journals.org

Energy Transfer: When integrated into multi-component systems, understanding the mechanism of energy transfer (e.g., Dexter or Förster type) is essential for designing efficient light-harvesting or photosensitizing materials. beilstein-journals.org

Unconventional Dynamics: Recent studies on related polycyclic aromatic hydrocarbons have revealed unconventional reaction pathways that proceed through excited triplet states, challenging the traditional view that such reactions occur only on the ground state surface. nih.govresearchgate.net Investigating whether similar exotic dynamics are accessible to this compound could open new avenues in synthetic chemistry and materials science.

Advanced techniques like nanosecond and femtosecond transient absorption spectroscopy are indispensable tools for these investigations, as they allow for the direct observation of transient species like triplet states and radical ions. beilstein-journals.org

Photophysical Data of Selected 7H-benzo[de]anthracen-7-one Derivatives

To illustrate the properties discussed, the following tables summarize photophysical data for various derivatives of the core benzanthrone structure in different solvents.

Table 1: Photophysical Parameters of 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one mdpi.comresearchgate.net

SolventAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)Quantum Yield (ΦF)
Hexane (B92381)416495790.31
Toluene422507850.42
Chloroform (B151607)423492690.37
Ethyl Acetate (B1210297)4205231030.44
Acetonitrile (B52724)4195291100.22
Ethanol4265351090.68

Table 2: Photophysical Parameters of 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one mdpi.com

SolventAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)Quantum Yield (ΦF)
Hexane4265371110.89
Toluene4375631260.83
Chloroform4445861420.42
Acetone4446401960.03
Ethanol4496642150.02
DMSO4576501930.02

Q & A

Q. What are the standard synthetic routes for 3-Chloro-7H-benzo[de]anthracen-7-one, and what intermediates are critical for optimizing yield?

The compound is synthesized via nitration and halogenation of benzanthrone derivatives. For example, nitration of 7H-benzo[de]anthracen-7-one with nitrogen dioxide (NO₂) in dichloromethane produces nitro-substituted intermediates, which can undergo chlorination to yield the target compound. Solvent polarity significantly affects regioselectivity; dichloromethane favors 3-nitro derivatives over tetrachloromethane, which produces 2-nitro isomers . Reaction optimization should consider temperature (ambient to 40°C) and catalytic additives (e.g., protonic acids) to enhance nitro-group orientation .

Q. Which analytical techniques are most effective for quantifying this compound in environmental samples?

Gas chromatography (GC) with flame ionization detection (FID) and high-performance liquid chromatography (HPLC) with fluorescence detection are commonly used. For airborne particulates, thin-layer chromatography (ITLC) coupled with fluorimetry provides rapid quantification with high precision (relative standard deviation ±3.6%) and low detection limits (5 ng) . Retention indices in GC (e.g., 230–250 on DB-5 columns) and excitation/emission wavelengths (e.g., 365/420 nm for fluorescence) should be standardized .

Q. How does solvent selection influence the extraction efficiency of this compound from airborne particulates?

Extraction efficiency varies with solvent polarity. Dichloromethane and benzene-diethylamine (4:1 v/v) recover 40–80% of this compound from particulates, while nonpolar solvents like pentane yield lower recoveries (~50%). Elevated temperatures (60–80°C) and prolonged extraction times (24–48 hours) improve yields but risk degrading thermally labile analogs like benz[c]acridine .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitration in benzanthrone derivatives?

Nitration of 7H-benzo[de]anthracen-7-one proceeds via competing homolytic and heterolytic pathways. In polar solvents (e.g., dichloromethane), heterolytic mechanisms dominate, favoring 3-nitro substitution due to stabilization of the nitronium ion (NO₂⁺) by solvent polarity. Nonpolar solvents (e.g., CCl₄) promote homolytic pathways, yielding 2-nitro isomers. Protonic acids (e.g., H₂SO₄) or solid supports (e.g., silica) further enhance heterolytic pathways .

Q. How does the photochemical behavior of this compound influence its environmental persistence?

The compound’s lowest excited singlet state (π–π*) absorbs strongly at 365–400 nm, leading to photooxidation or radical formation. Substitution at the 3-position increases photostability compared to unsubstituted benzanthrone. Degradation products include hydroxylated and quinoid derivatives, identified via LC-MS/MS and time-resolved fluorescence spectroscopy .

Q. What experimental models are used to assess the genotoxic potential of nitro-substituted benzanthrones?

The Ames test (Salmonella typhimurium TA98) and mammalian cell assays (e.g., micronucleus formation in human lymphocytes) are standard. For 3-nitro derivatives, mutagenicity is dose-dependent, with EC₅₀ values of 0.364 µM in human cell lines. Comparative studies show 3-nitrobenzanthrone exhibits higher genotoxicity than 2-nitro isomers due to enhanced DNA adduct formation .

Q. How do hydrogen-transfer reactions affect the thermal reduction of this compound?

In hydrogen-donor solvents (e.g., 9,10-dihydroanthracene), thermal reduction at 200–250°C deoxygenates the ketone to 7H-benzo[de]anthracene. Kinetic studies reveal reversibility in the initial hydrogen-transfer step (reverse radical disproportionation), with activation energies of ~120 kJ/mol. DFT calculations predict rate-limiting C–O bond cleavage .

Key Recommendations for Researchers

  • Synthetic Optimization: Prioritize dichloromethane with H₂SO₄ catalysis for regioselective nitration .
  • Environmental Analysis: Validate ITLC-fluorimetry for high-throughput screening of air particulates .
  • Toxicology: Use human lymphocyte assays to quantify genotoxicity, complemented by in silico docking studies to predict DNA interaction sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.